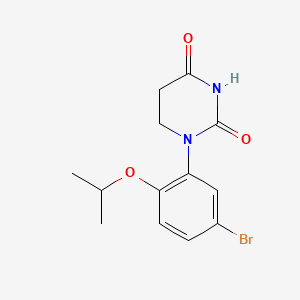
Benzyl N-(5-hydroxy-2-methyl-pentyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-(5-hydroxy-2-methyl-pentyl)carbamate is an organic compound with the molecular formula C13H19NO3. This compound is known for its ability to bind to DNA ligands and inhibit cell proliferation in resistant cell lines. It is also capable of repairing damaged DNA by binding to the 5’-hydroxyl group on the sugar backbone .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzyl N-(5-hydroxy-2-methyl-pentyl)carbamate can be synthesized through the reaction of benzyl chloroformate with 5-hydroxy-2-methyl-pentylamine. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl N-(5-hydroxy-2-methyl-pentyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl N-(5-oxo-2-methyl-pentyl)carbamate.
Reduction: Formation of benzyl N-(5-hydroxy-2-methyl-pentyl)amine.
Substitution: Formation of various substituted benzyl carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzyl N-(5-hydroxy-2-methyl-pentyl)carbamate has several scientific research applications:
Chemistry: Used as a linker in organic synthesis to facilitate the formation of complex molecules.
Medicine: Potential therapeutic agent for inhibiting cell proliferation in resistant cancer cell lines.
Mecanismo De Acción
The mechanism of action of benzyl N-(5-hydroxy-2-methyl-pentyl)carbamate involves its ability to bind to the 5’-hydroxyl group on the sugar backbone of DNA. This binding facilitates the repair of damaged DNA strands and inhibits cell proliferation by interfering with DNA replication and transcription processes. The compound’s molecular targets include DNA ligands and enzymes involved in DNA repair pathways .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl carbamate: Similar in structure but lacks the 5-hydroxy-2-methyl-pentyl group.
Phenyl carbamate: Contains a phenyl group instead of a benzyl group.
Methyl carbamate: Contains a methyl group instead of a benzyl group.
Uniqueness
Benzyl N-(5-hydroxy-2-methyl-pentyl)carbamate is unique due to its specific ability to bind to DNA ligands and repair damaged DNA. This property is not commonly found in other carbamate compounds, making it particularly valuable in genetic and cancer research .
Propiedades
Fórmula molecular |
C14H21NO3 |
|---|---|
Peso molecular |
251.32 g/mol |
Nombre IUPAC |
benzyl N-(5-hydroxy-2-methylpentyl)carbamate |
InChI |
InChI=1S/C14H21NO3/c1-12(6-5-9-16)10-15-14(17)18-11-13-7-3-2-4-8-13/h2-4,7-8,12,16H,5-6,9-11H2,1H3,(H,15,17) |
Clave InChI |
IEVUGAIYYIACAH-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCO)CNC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


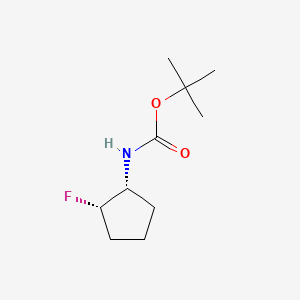
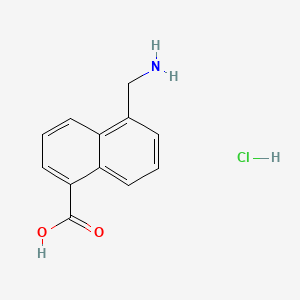

![1-(Aminomethyl)-3-methyl-2lambda6-thia-3-azabicyclo[3.1.0]hexane-2,2-dione hydrochloride](/img/structure/B15304048.png)
![5-[(2-Amino-2-methyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15304053.png)
![1-[1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine hydrochloride](/img/structure/B15304061.png)
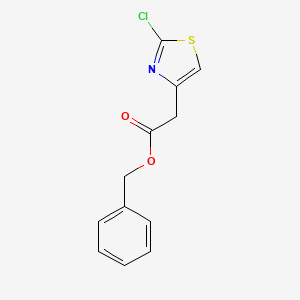
![tert-butyl N-[1-(methylamino)butan-2-yl]carbamate](/img/structure/B15304070.png)
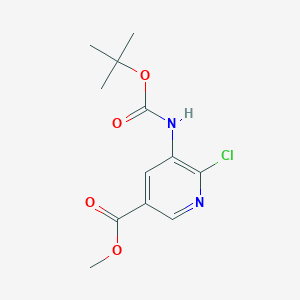
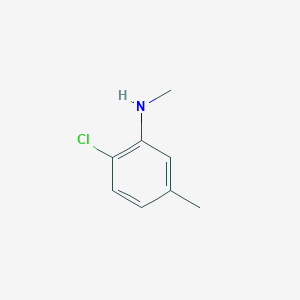
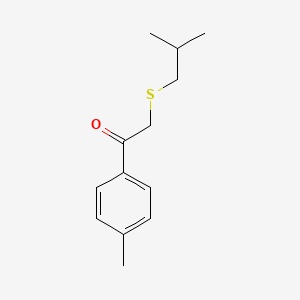

![tert-butyl N-[3-fluoro-5-(morpholin-4-yl)phenyl]carbamate](/img/structure/B15304102.png)
